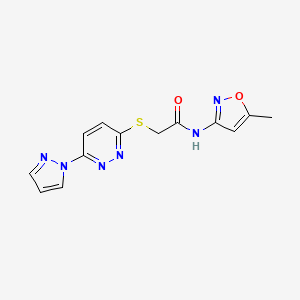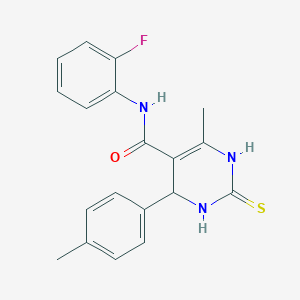![molecular formula C14H17NO2 B2601084 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2192395-51-8](/img/structure/B2601084.png)
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds
準備方法
The synthesis of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzoic acid and pyrrolidine.
Condensation Reaction: The 3-hydroxy-4-methoxybenzoic acid is reacted with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in N,N-dimethylformamide. This reaction forms the intermediate product.
Purification: The reaction mixture is then diluted with brine and extracted with ethyl acetate.
化学反応の分析
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Intramolecular Charge Transfer: The compound exhibits significant intramolecular charge transfer (ICT) properties, which are influenced by the solvent polarity and hydrogen bonding.
科学的研究の応用
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Fluorescence Spectroscopy: Due to its photophysical properties, it is used in fluorescence spectroscopy to study the microenvironment of molecular assemblies in cellular biology and biomedical research.
Pollution Control: The compound’s fluorescence properties make it useful in pollution control studies.
Nonlinear Optical Devices: Its ability to exhibit intramolecular charge transfer makes it a candidate for use in nonlinear optical devices.
Pharmaceuticals: As a chalcone derivative, it serves as an intermediate in the synthesis of various pharmaceuticals with potential biological activities.
作用機序
The mechanism of action of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves intramolecular charge transfer (ICT) from the pyrrolidine nitrogen to the unsaturated carbonyl group in the ground state. This ICT is influenced by the solvent polarity and hydrogen bonding, which affects the compound’s photophysical properties . The compound’s molecular targets and pathways are primarily related to its ability to interact with various biological molecules through its ICT properties.
類似化合物との比較
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other chalcone derivatives:
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has similar structural features but includes dichlorophenyl groups, which may alter its chemical reactivity and biological activity.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound shares the pyrrolidine and methoxyphenyl groups but differs in the linkage, affecting its overall properties.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-9-8-12(10-15)11-4-6-13(17-2)7-5-11/h3-7,12H,1,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVQAIFIZWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2601003.png)
![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)
![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)
![2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2601006.png)
![3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea](/img/structure/B2601007.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2601010.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/new.no-structure.jpg)
![N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2601017.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)
![3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B2601021.png)
![N,N-dimethyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}aniline](/img/structure/B2601022.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)
